molecular formula C11H15N3O B8168147 1-Benzylazetidine-3-carbohydrazide

1-Benzylazetidine-3-carbohydrazide

Cat. No.: B8168147
M. Wt: 205.26 g/mol
InChI Key: JNMWHKWFNDWCOS-UHFFFAOYSA-N
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Description

1-Benzylazetidine-3-carbohydrazide is a heterocyclic compound featuring a four-membered azetidine ring with a benzyl group attached to the nitrogen atom and a carbohydrazide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-benzylazetidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the carbohydrazide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazetidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, using reagents like lithium aluminum hydride.

    Substitution: The benzyl group or the azetidine ring can undergo substitution reactions, often facilitated by nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms with different functional groups.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-Benzylazetidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 1-benzylazetidine-3-carbohydrazide involves its interaction with molecular targets, often through binding to specific enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include those related to cell signaling, metabolism, or DNA replication, depending on the specific application.

Comparison with Similar Compounds

    Azetidine: A simpler four-membered ring compound without the benzyl or carbohydrazide groups.

    1-Benzylazetidine: Lacks the carbohydrazide group, making it less versatile in certain reactions.

    Azetidine-3-carbohydrazide: Similar but without the benzyl group, affecting its reactivity and applications.

Uniqueness: 1-Benzylazetidine-3-carbohydrazide stands out due to the combination of the benzyl group and the carbohydrazide group, which confer unique reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets and makes it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

1-benzylazetidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-13-11(15)10-7-14(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMWHKWFNDWCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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